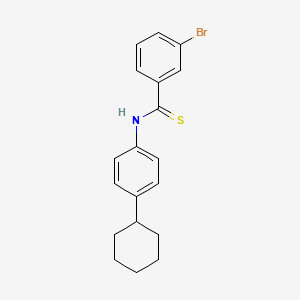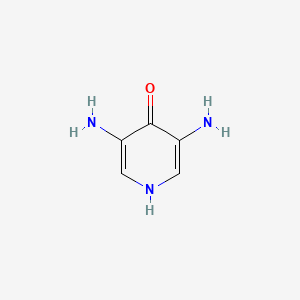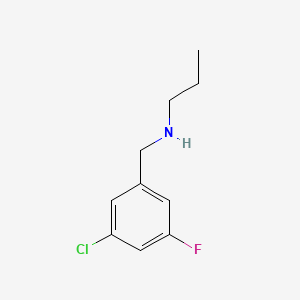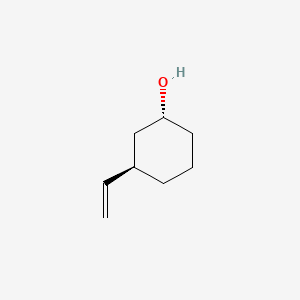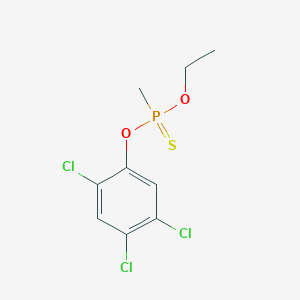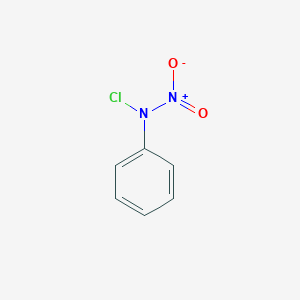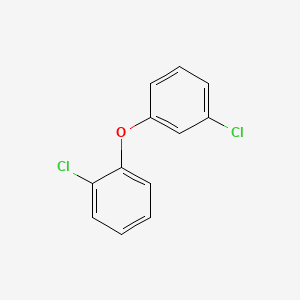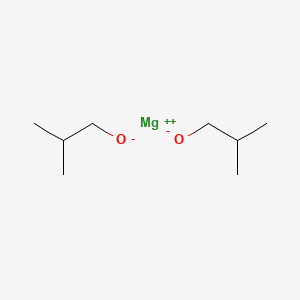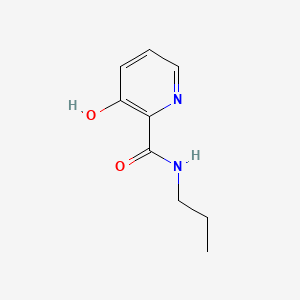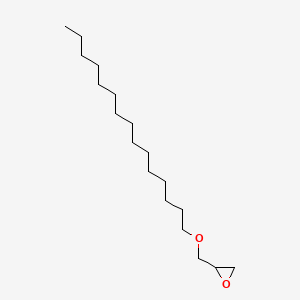
((Pentadecyloxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Pentadecyloxy)methyl)oxirane: is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is particularly notable for its long alkyl chain, which imparts unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Pentadecyloxy)methyl)oxirane typically involves the reaction of a long-chain alcohol with an epoxide precursor. One common method is the reaction of pentadecanol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: ((Pentadecyloxy)methyl)oxirane undergoes several types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products:
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Oxiranes: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: ((Pentadecyloxy)methyl)oxirane is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving epoxides. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: The compound has potential applications in drug development, particularly in the design of epoxide-based inhibitors for various enzymes. Its unique structure allows for selective binding to enzyme active sites.
Industry: this compound is used in the production of specialty polymers and resins. Its long alkyl chain imparts desirable properties such as flexibility and hydrophobicity to the final products.
Mechanism of Action
The mechanism of action of ((Pentadecyloxy)methyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can proceed through various pathways, depending on the nature of the nucleophile and the reaction conditions. The molecular targets include nucleophilic sites on enzymes and other biomolecules, where the compound can form covalent bonds, thereby inhibiting or modifying their activity.
Comparison with Similar Compounds
((Pentyloxy)methyl)oxirane: A shorter-chain analog with similar reactivity but different physical properties.
((Hexadecyloxy)methyl)oxirane: A longer-chain analog with increased hydrophobicity.
Epichlorohydrin: A simpler epoxide used as a precursor in the synthesis of various oxiranes.
Uniqueness: ((Pentadecyloxy)methyl)oxirane is unique due to its long alkyl chain, which imparts distinct physical properties such as increased hydrophobicity and flexibility. These properties make it particularly useful in applications where these characteristics are desirable, such as in the production of specialty polymers and resins.
Properties
CAS No. |
94088-56-9 |
|---|---|
Molecular Formula |
C18H36O2 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-(pentadecoxymethyl)oxirane |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-18-17-20-18/h18H,2-17H2,1H3 |
InChI Key |
SNALIOQALXUVIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



